Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, chloromethyl, and fluorophenylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- typically involves multiple steps. One common method includes the chlorination of benzene derivatives followed by the introduction of the fluorophenylthio group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and thiolation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]-.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.
Substitution: The chloromethyl and chlorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological outcomes. The exact mechanism depends on the context of its use and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 4-chloro-2-(chloromethyl)-1-[(4-methylphenyl)thio]-
- Benzene, 4-chloro-2-(chloromethyl)-1-[(4-bromophenyl)thio]-
- Benzene, 4-chloro-2-(chloromethyl)-1-[(4-iodophenyl)thio]-
Uniqueness
Benzene, 4-chloro-2-(chloromethyl)-1-[(4-fluorophenyl)thio]- is unique due to the presence of the fluorophenylthio group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
54435-29-9 |
---|---|
Molekularformel |
C13H9Cl2FS |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
4-chloro-2-(chloromethyl)-1-(4-fluorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H9Cl2FS/c14-8-9-7-10(15)1-6-13(9)17-12-4-2-11(16)3-5-12/h1-7H,8H2 |
InChI-Schlüssel |
ZASGMCOKDYEFHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.